molecular formula C13H20N4O3 B131796 N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide CAS No. 152529-70-9

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B131796
CAS No.: 152529-70-9
M. Wt: 280.32 g/mol
InChI Key: YHUKSBZTJSINBW-UHFFFAOYSA-N
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Description

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and stability .

Properties

CAS No.

152529-70-9

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20)

InChI Key

YHUKSBZTJSINBW-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Canonical SMILES

CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Synonyms

Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione (0.6 g, 2.72 mmol) in methanol (50 ml) was added cyclopentane carboxylic acid (0.310 g, 2.72 mmol). The reaction mixture was cooled to 0° C. and then 1-ethyl-3(3′-dimethylaminopropyl) carbodiimide hydrochloride (EDCI.HCl) (0.78 g, 4.1 mmol) was added. The resulting reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in water. The solid was filtered and washed thoroughly with water followed by diethyl ether. The product obtained was dried under high vacuum. The crude product (0.40 g) was used for the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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